3'-Bromo-3-(2-thiomethylphenyl)propiophenone
Description
3'-Bromo-3-(2-thiomethylphenyl)propiophenone is a brominated propiophenone derivative with a thiomethyl-substituted phenyl group at the 3-position and a bromine atom at the 3'-position of the parent propiophenone scaffold. The compound’s structure combines steric bulk from the thiomethyl group and electronic effects from bromine, making it a candidate for specialized organic synthesis and catalytic applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMXJNVJGITUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644319 | |
| Record name | 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-54-6 | |
| Record name | 1-(3-Bromophenyl)-3-[2-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone typically involves the bromination of 3-(2-thiomethylphenyl)propiophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for 3’-Bromo-3-(2-thiomethylphenyl)propiophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and products.
Chemical Reactions Analysis
Reactivity at the Carbonyl Group
The ketone group in 3’-bromo-3-(2-thiomethylphenyl)propiophenone participates in nucleophilic addition and reduction reactions.
Key Reactions:
-
Reduction:
Treatment with lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ketone to a secondary alcohol, yielding 3’-bromo-3-(2-thiomethylphenyl)propanol . -
Grignard Addition:
Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols. The thiomethyl group stabilizes intermediates through resonance .
Bromine Substitution Reactions
The bromine atom at the 3’ position undergoes nucleophilic substitution (SN₂) or elimination (E2) under specific conditions:
Thiomethyl Group Transformations
The thiomethyl (-SCH₃) group undergoes oxidation and alkylation:
-
Oxidation:
Hydrogen peroxide (H₂O₂) in acetic acid converts the thiomethyl group to a sulfonyl group, forming 3’-bromo-3-(2-sulfonylphenyl)propiophenone . -
Alkylation:
Reacts with methyl iodide (CH₃I) in basic conditions to form a sulfonium ion intermediate, enabling further functionalization .
Aromatic Ring Reactions
The electron-rich aromatic ring (due to the thiomethyl group) participates in electrophilic substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to -SCH₃ | 3’-Bromo-3-(2-thiomethyl-4-nitrophenyl)propiophenone |
| Friedel-Crafts Acylation | AcCl/AlCl₃, CH₂Cl₂ | Meta to Br | Di-acylated derivative |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar propiophenones:
Mechanistic Insights
Scientific Research Applications
3’-Bromo-3-(2-thiomethylphenyl)propiophenone is utilized in several scientific research areas, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Biological Studies: To investigate its effects on biological systems and potential therapeutic applications
Mechanism of Action
The mechanism of action of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and thiomethyl group can participate in various biochemical pathways, influencing the compound’s reactivity and interactions with enzymes or receptors. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Structural and Substituent Effects
The following table summarizes key analogs and their properties:
Key Observations :
- Steric Effects: Bulkier substituents (e.g., 2,3-dimethylphenyl in ) reduce reactivity in catalytic amination, as seen in propiophenone derivatives with Au/TiO₂ catalysts (11% yield vs. higher yields for less hindered ketones) .
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) activate aromatic rings toward electrophilic substitution, while bromine (electron-withdrawing) deactivates the ring.
- Thiomethyl vs.
Biological Activity
3'-Bromo-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure, characterized by a bromine atom and a thiomethyl group, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H17BrOS
- IUPAC Name : 1-(3-bromophenyl)-3-(2-thiomethylphenyl)propan-1-one
- Molecular Weight : 348.29 g/mol
- Structural Features : The presence of the bromine atom enhances electrophilicity, while the thiomethyl group may contribute to unique interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : Its structure allows for interaction with various receptors, which could modulate physiological responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The compound appears to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung) | 20 | G1 phase cell cycle arrest |
| HeLa (Cervical) | 18 | Mitochondrial pathway activation |
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of this compound. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a xenograft model of breast cancer. Treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Effects
In a clinical trial assessing new antimicrobial agents, this compound was tested against multi-drug resistant strains. Results showed that it could enhance the efficacy of conventional antibiotics when used in combination therapies.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3'-Bromo-3-(2-thiomethylphenyl)propiophenone?
- Methodological Answer : The synthesis typically involves bromination of a propiophenone precursor. For example, methylpropiophenone derivatives can be brominated using bromine (Br₂) in the presence of Lewis acids like AlBr₃ or FeBr₃ under anhydrous conditions . Solvent choice (e.g., dichloromethane or acetic acid) and temperature control (0–25°C) are critical to minimize side reactions such as over-bromination. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the product with >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), thiomethyl (δ ~2.5 ppm), and carbonyl (δ ~200 ppm) groups. Splitting patterns confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 335.02 for C₁₆H₁₃BrOS) .
- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Br (600–800 cm⁻¹) functional groups .
Q. How can researchers mitigate common side reactions during synthesis?
- Methodological Answer :
- Over-bromination : Use stoichiometric Br₂ and monitor reaction progress via TLC.
- Oxidation of thiomethyl group : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizing agents.
- Byproduct formation : Optimize reaction time (<6 hours) and employ low-temperature conditions (0–5°C) .
Advanced Research Questions
Q. How does the thiomethyl group influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The thiomethyl (-SCH₃) group is a strong ortho/para-directing substituent due to its electron-donating nature. In bromination reactions, steric hindrance from the thiomethyl group may favor para-bromination over ortho. Computational studies (DFT calculations) can predict regioselectivity, while NOE NMR experiments validate spatial arrangements .
Q. What challenges arise in achieving enantiomeric purity in derivatives of this compound?
- Methodological Answer :
- Chiral center formation : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution can induce chirality.
- Analytical challenges : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to separate enantiomers.
- Racemization : Avoid high temperatures during synthesis/storage. Stabilize intermediates via salt formation (e.g., hydrochloride salts) .
Q. How does the bromine atom enhance reactivity in cross-coupling reactions?
- Methodological Answer : The C-Br bond is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives.
- Mechanistic Insight : The bromine’s electronegativity increases oxidative addition efficiency in Pd-catalyzed reactions. Kinetic studies (e.g., monitoring via ¹⁹F NMR) can optimize coupling yields .
Q. What contradictions exist in reported biological activities of brominated propiophenones?
- Methodological Answer :
- Enzyme inhibition vs. toxicity : While some studies report kinase inhibition (IC₅₀ ~10 µM) , others note cytotoxicity (LD₅₀ <50 mg/kg in murine models) due to reactive intermediates.
- Resolution : Structure-activity relationship (SAR) studies with halogen-substituted analogs can isolate therapeutic effects from toxicity. Use in vitro assays (e.g., HEK293 cells) to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
